GSK-LSD1 Dihydrochloride

Description

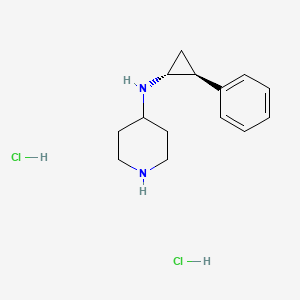

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-WICJZZOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK-LSD1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of numerous cancers. By inactivating LSD1, GSK-LSD1 modulates gene expression, leading to the inhibition of cancer cell proliferation, induction of differentiation, and suppression of tumorigenicity. This technical guide provides a comprehensive overview of the mechanism of action of GSK-LSD1, detailing its biochemical activity, cellular effects, and preclinical efficacy. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and epigenetic therapeutics.

Core Mechanism of Action: Irreversible Inhibition of LSD1

This compound acts as a mechanism-based irreversible inhibitor of the flavin adenine dinucleotide (FAD)-dependent enzyme, LSD1.[1] LSD1 functions primarily to demethylate mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with active gene transcription.[2] By forming a covalent adduct with the FAD cofactor, GSK-LSD1 permanently inactivates the enzyme, leading to an accumulation of H3K4me1/2 at target gene loci.[1][2] This, in turn, alters chromatin structure and modulates the expression of genes critical for cancer cell survival and proliferation.[3][4]

Biochemical Potency and Selectivity

GSK-LSD1 is a highly potent inhibitor of LSD1 with a reported half-maximal inhibitory concentration (IC50) of 16 nM in cell-free assays.[1][5] Importantly, it exhibits remarkable selectivity, being over 1000-fold more selective for LSD1 than for other closely related FAD-dependent enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[1][5] This high selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent.

| Parameter | Value | Reference |

| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [1][5] |

| Mechanism | Irreversible, Covalent FAD Adduct | [1] |

| IC50 (cell-free) | 16 nM | [1][5] |

| Selectivity | >1000-fold vs. LSD2, MAO-A, MAO-B | [1][5] |

Cellular Effects of this compound

The inhibition of LSD1 by GSK-LSD1 triggers a cascade of cellular events that collectively contribute to its anti-cancer activity. These effects are primarily driven by the reprogramming of gene expression.

Alterations in Gene Expression

Treatment of cancer cells with GSK-LSD1 leads to significant changes in the transcriptome. RNA sequencing and microarray analyses have revealed that LSD1 inhibition results in the upregulation of a large number of genes, consistent with the removal of a repressive epigenetic mark.[3][6][7] For instance, in epidermal progenitors, treatment with GSK-LSD1 resulted in the upregulation of 863 genes and downregulation of 350 genes.[3] Upregulated genes are often associated with cellular differentiation and tumor suppression.[3][4]

Inhibition of Cell Proliferation and Viability

A primary consequence of LSD1 inhibition is the suppression of cancer cell growth. GSK-LSD1 has been shown to inhibit the proliferation of a wide range of cancer cell lines with an average half-maximal effective concentration (EC50) of less than 5 nM.[1][5] This anti-proliferative effect is observed in various cancer types, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and Merkel cell carcinoma.[2][8][9]

| Cell Line Type | Compound | Average EC50 (Cell Growth) | Reference |

| Various Cancer Cell Lines | GSK-LSD1 | < 5 nM | [1][5] |

| 20 Human AML Cell Lines | GSK2879552 | 137 ± 30 nM | [2] |

| Merkel Cell Carcinoma | GSK-LSD1 | Low nM range | [8] |

Induction of Cellular Differentiation

LSD1 plays a crucial role in maintaining cells in an undifferentiated, stem-like state. By inhibiting LSD1, GSK-LSD1 can induce cellular differentiation.[2][10] In AML cell lines, for example, treatment with GSK-LSD1 or the structurally similar GSK2879552 leads to the upregulation of myeloid differentiation markers such as CD11b and CD86.[2]

Impact on Signaling Pathways

The anti-tumor effects of GSK-LSD1 are mediated through the modulation of several key signaling pathways implicated in cancer progression.

Wnt/β-catenin Signaling

LSD1 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway. Inhibition of LSD1 can downregulate this pathway, which is aberrantly activated in many cancers and plays a role in cell proliferation and survival.[4]

Epidermal Growth Factor (EGF) Signaling

GSK-LSD1 has been demonstrated to attenuate EGF-mediated signaling pathways.[4] The EGF receptor (EGFR) signaling cascade is a major driver of cell proliferation, and its inhibition contributes to the anti-cancer effects of GSK-LSD1.

Caption: GSK-LSD1 inhibits LSD1, leading to altered gene expression that impacts Wnt/β-catenin and EGF signaling.

Preclinical In Vivo Efficacy

The anti-tumor activity of GSK-LSD1 and its analogs has been demonstrated in various preclinical cancer models.

Xenograft Models

In xenograft models of human cancers, administration of LSD1 inhibitors leads to significant tumor growth inhibition. For example, in a Merkel cell carcinoma xenograft model, GSK-LSD1 treatment controlled tumor growth.[8] Similarly, in a pancreatic ductal adenocarcinoma (PDAC) model using SW1990-luc cells, GSK-LSD1 treatment inhibited tumor growth and metastasis in BALB/c nude mice.[11] The related compound GSK2879552, administered orally at 1.5 mg/kg, resulted in 57% and 83% tumor growth inhibition in NCI-H526 and NCI-H1417 SCLC xenograft models, respectively.[12]

| Cancer Model | Compound | Dose & Route | Outcome | Reference |

| Merkel Cell Carcinoma (PeTa cells) | GSK-LSD1 | Not specified | Controlled tumor growth | [8] |

| Pancreatic Cancer (SW1990-luc cells) | GSK-LSD1 | Not specified | Inhibited tumor growth and metastasis | [11] |

| SCLC (NCI-H526) | GSK2879552 | 1.5 mg/kg, p.o. | 57% Tumor Growth Inhibition | [12] |

| SCLC (NCI-H1417) | GSK2879552 | 1.5 mg/kg, p.o. | 83% Tumor Growth Inhibition | [12] |

Experimental Protocols

LSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the IC50 of inhibitors against purified LSD1 enzyme.

-

Reagents: Recombinant human LSD1, biotinylated H3K4me1 peptide substrate, FAD, HTRF detection reagents.

-

Procedure:

-

Prepare serial dilutions of GSK-LSD1.

-

In a 384-well plate, add GSK-LSD1, recombinant LSD1, and FAD. Incubate for a defined period (e.g., 15 minutes).

-

Initiate the demethylation reaction by adding the biotinylated H3K4me1 peptide substrate.

-

Stop the reaction and add HTRF detection reagents (e.g., europium-labeled anti-H3K4me0 antibody and streptavidin-XL665).

-

Read the plate on an HTRF-compatible reader and calculate the ratio of emission at 665 nm to 620 nm.

-

Plot the inhibition data against the inhibitor concentration to determine the IC50 value.

-

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Function and Mechanism of GSK-LSD1 Dihydrochloride

Introduction: Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent histone demethylase critical in epigenetic regulation. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription. By demethylating H3K4, LSD1, typically as part of larger co-repressor complexes like CoREST or NuRD, facilitates transcriptional repression.[1][2] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling target for therapeutic intervention.[1][3][4]

GSK-LSD1 dihydrochloride is a potent, selective, and irreversible, mechanism-based inhibitor of the LSD1 enzyme.[5][6][7] It serves as a crucial chemical probe for elucidating the biological functions of LSD1 and exploring its therapeutic potential in oncology. This guide provides an in-depth overview of its mechanism, quantitative activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

GSK-LSD1 functions as an irreversible inhibitor of LSD1.[5][8] By covalently modifying the FAD cofactor essential for the demethylase activity of LSD1, it prevents the enzyme from removing the methyl marks on H3K4. This inhibition leads to an accumulation of H3K4me1/2 at target gene promoters, which in turn reverses the transcriptional repression mediated by LSD1. The net effect is the re-expression of silenced genes, including critical tumor suppressor genes, leading to anti-proliferative effects in cancer cells.[1]

Quantitative Data: Potency and Selectivity

GSK-LSD1 demonstrates high potency against its target enzyme and remarkable selectivity over other FAD-dependent enzymes. This specificity is crucial for its utility as a chemical probe, minimizing off-target effects.

Table 1: In Vitro and Cellular Potency of GSK-LSD1

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| IC₅₀ | 16 nM | Cell-free LSD1 enzyme assay | [3][5][6][7][8] |

| EC₅₀ | < 5 nM (average) | Induction of gene expression changes in cancer cell lines | [3][5][7][8][9] |

| EC₅₀ | < 5 nM (average) | Inhibition of cancer cell line growth |[3][5][7][8][9] |

Table 2: Enzyme Selectivity Profile

| Enzyme | Selectivity vs. LSD1 | Description | Reference |

|---|---|---|---|

| LSD2 | > 1000-fold | Closely related FAD-utilizing histone demethylase | [5][6][8][9] |

| MAO-A | > 1000-fold | Monoamine Oxidase A | [5][6][8][9] |

| MAO-B | > 1000-fold | Monoamine Oxidase B |[5][6][8][9] |

Cellular Effects and Downstream Signaling

The inhibition of LSD1 by GSK-LSD1 triggers a cascade of cellular events, primarily culminating in anti-cancer activity.

-

Inhibition of Cancer Cell Growth: GSK-LSD1 potently inhibits the proliferation of a variety of cancer cell lines.[3][6]

-

Induction of Autophagy: In U2OS cancer cells, treatment with GSK-LSD1 leads to the formation of autophagosomes, indicating an induction of the autophagy pathway.[6]

-

Sensitization to Chemotherapy: Pre-treatment of breast cancer cells with GSK-LSD1 significantly enhances their sensitivity to doxorubicin, lowering the drug's effective concentration.[2]

-

Inhibition of Pro-Survival Signaling: In oral cancer cells (HSC-3), GSK-LSD1 was shown to inhibit the phosphorylation and activation of key pro-survival signaling molecules including AKT, ERK1/2, and NF-κB-p65.[3]

Table 3: Enhancement of Doxorubicin Sensitivity in Breast Cancer Cells

| Cell Line | Doxorubicin IC₅₀ (µM) | Doxorubicin IC₅₀ with GSK-LSD1 Pre-treatment (µM) | Reference |

|---|---|---|---|

| MCF-7 | 0.64 | 0.28 | [2] |

| MDA-MB-468 | 0.37 | 0.26 |[2] |

Experimental Protocols

The characterization of GSK-LSD1 relies on a variety of biochemical and cell-based assays. Below are methodologies for key experiments.

This method verifies the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

-

Protocol:

-

Treatment: Culture cells (e.g., A549) to desired confluency and treat with GSK-LSD1 (e.g., 10 µM) for a specified time (e.g., 1 hour).[5]

-

Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat at a range of temperatures (e.g., 49°C to 52°C) for 3 minutes to induce protein denaturation and aggregation.[5]

-

Separation: Centrifuge the samples at high speed to separate the soluble protein fraction (un-denatured) from the precipitated fraction (aggregated).

-

Analysis: Analyze the amount of soluble LSD1 protein remaining in the supernatant by Western blot. Increased thermal stability (more soluble protein at higher temperatures) in drug-treated samples indicates direct target engagement.

-

This technique is used to measure changes in the expression or phosphorylation status of specific proteins following treatment with GSK-LSD1.

-

Protocol:

-

Treatment: Plate cells (e.g., U2OS, A549) and treat with GSK-LSD1 at the desired concentration and duration (e.g., up to 16 µM for 96 hours for Snail protein analysis).[5]

-

Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., H3K4me2, Snail, p-AKT) overnight at 4°C.[3][5]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Used to determine the EC₅₀ of GSK-LSD1 for growth inhibition in cancer cell lines.

-

Protocol:

-

Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of GSK-LSD1 for a specified period (e.g., 72-96 hours).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the results to vehicle-treated control cells and plot a dose-response curve to calculate the EC₅₀ value.

-

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

GSK-LSD1 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK-LSD1 Dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its mechanism of action, chemical properties, and its effects in various experimental models, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to this compound

This compound is a small molecule inhibitor that acts as a potent, selective, and irreversible antagonist of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in epigenetic regulation.[1][2][3] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. It can also demethylate H3K9me1/2, resulting in gene activation. Given that LSD1 is overexpressed in a variety of cancers, it has emerged as a significant therapeutic target in oncology.[4] GSK-LSD1 exerts its effects by irreversibly binding to the FAD cofactor of LSD1, thereby inhibiting its demethylase activity.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride | [1] |

| Molecular Formula | C₁₄H₂₀N₂ · 2HCl | [1] |

| Molecular Weight | 289.24 g/mol | [1] |

| CAS Number | 2102933-95-7 | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in water and DMSO | [1] |

Potency and Selectivity

GSK-LSD1 is a highly potent inhibitor of LSD1 with an IC50 of 16 nM.[1][2][3] It demonstrates remarkable selectivity, being over 1000-fold more selective for LSD1 than for other closely related flavin-utilizing enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[1][2][3]

| Enzyme | IC50 | Selectivity vs. LSD1 | Reference |

| LSD1 | 16 nM | - | [1][2][3] |

| LSD2 | >16,000 nM | >1000-fold | [1][2] |

| MAO-A | >16,000 nM | >1000-fold | [1][2] |

| MAO-B | >16,000 nM | >1000-fold | [1][2] |

In Vitro Efficacy

GSK-LSD1 has demonstrated significant anti-proliferative activity across a range of cancer cell lines. The average EC50 for inhibiting cancer cell line growth is less than 5 nM.[1][2]

| Cell Line | Cancer Type | IC50 / EC50 | Reference |

| Average (Cancer Cell Lines) | Various | < 5 nM (EC50) | [1][2] |

| THP-1 | Acute Myeloid Leukemia | Not specified | [4] |

| MOLM-13 | Acute Myeloid Leukemia | 44 ± 4 nM (EC50 for protein expression change) | [5] |

| PeTa | Merkel Cell Carcinoma | Low nM range (IC50) | [6] |

| WaGa | Merkel Cell Carcinoma | Low nM range (IC50) | [6] |

| MS-1 | Merkel Cell Carcinoma | Low nM range (IC50) | [6] |

| MKL-1 | Merkel Cell Carcinoma | Low nM range (IC50) | [6] |

Treatment with GSK-LSD1 leads to significant changes in gene expression. In acute myeloid leukemia (AML) cell lines, it induces the expression of myeloid differentiation markers such as CD11b and CD86.[4][5]

Signaling Pathways

LSD1 inhibition by GSK-LSD1 impacts several critical signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/AKT pathways.

Wnt/β-catenin Signaling Pathway

LSD1 has been shown to regulate the Wnt/β-catenin signaling pathway. In some contexts, LSD1 demethylates β-catenin, preventing its degradation and thereby maintaining its nuclear levels and transcriptional activity.[7] Inhibition of LSD1 can, therefore, lead to a reduction in β-catenin's transcriptional output. However, in other cellular contexts, LSD1 inhibition has been observed to activate Wnt/β-catenin signaling. This suggests a complex, context-dependent regulatory role.

PI3K/AKT Signaling Pathway

LSD1 inhibition has been demonstrated to suppress the PI3K/AKT signaling pathway. Studies have shown that LSD1 can transcriptionally regulate the expression of the PI3K regulatory subunit, p85. By inhibiting LSD1, the expression of p85 is reduced, leading to decreased AKT phosphorylation and subsequent downstream signaling. This effect appears to be independent of androgen receptor signaling in prostate cancer cells.

Experimental Protocols

Cell Proliferation Assay

This protocol is a general guideline and should be optimized for specific cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the GSK-LSD1 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO₂.

-

Viability Assessment: Add 10 µL of a viability reagent (e.g., CellTiter-Glo®, Promega) to each well. Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Western Blotting

-

Cell Lysis: Treat cells with the desired concentration of GSK-LSD1 for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LSD1, H3K4me2, β-catenin, p-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with GSK-LSD1 or vehicle. Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., LSD1, H3K4me2).

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a spin column.

-

Analysis: Analyze the purified DNA by qPCR or next-generation sequencing (ChIP-seq).

In Vivo Studies

GSK-LSD1 has been evaluated in in vivo xenograft models of various cancers.

Xenograft Tumor Growth Inhibition Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. GSK200200 - LSD1 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rarecancernews.com [rarecancernews.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Selectivity Profile of GSK-LSD1 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-LSD1 Dihydrochloride, also known as GSK2879552, is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9). The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against LSD1 and other related enzymes. Furthermore, this guide outlines the experimental methodologies for key assays and visualizes the signaling pathways modulated by this inhibitor.

Data Presentation: Selectivity Profile

This compound demonstrates remarkable selectivity for LSD1 over other closely related flavin-dependent amine oxidases, including Lysine-Specific Demethylase 2 (LSD2) and Monoamine Oxidases A and B (MAO-A and MAO-B).[1] The quantitative data summarizing the inhibitory potency and selectivity are presented below.

| Target Enzyme | IC50 / Kᵢ (nM) | Selectivity vs. LSD1 | Reference |

| LSD1 (KDM1A) | 16 (IC50) | - | [1] |

| LSD2 (KDM1B) | >100,000 | >6250-fold | [2] |

| MAO-A | >100,000 | >6250-fold | [2] |

| MAO-B | >100,000 | >6250-fold | [2] |

Experimental Protocols

Biochemical Assay: Horseradish Peroxidase (HRP)-Coupled Demethylase Assay

This assay quantitatively measures the enzymatic activity of LSD1 through a coupled reaction that produces a fluorescent signal. The demethylation of a substrate by LSD1 generates hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate, such as Amplex® Red, into a highly fluorescent product, resorufin.[3][4][5] The rate of fluorescence increase is directly proportional to the LSD1 activity.

Materials:

-

Recombinant human LSD1 enzyme

-

This compound

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Black, opaque microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the reaction buffer.

-

In a microplate well, combine the recombinant LSD1 enzyme and the this compound dilution.

-

Incubate the enzyme and inhibitor mixture for a pre-determined time at room temperature to allow for binding.

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

Immediately add the detection mixture containing HRP and Amplex® Red.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically ~570 nm and ~585 nm, respectively).[4]

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Cellular Assay: Cell Proliferation Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6][7][8] This assay is commonly used to assess the anti-proliferative effects of compounds like GSK-LSD1 on cancer cell lines.

Materials:

-

MOLM-13 (or other relevant) cancer cell line

-

This compound

-

Cell culture medium and supplements

-

Opaque-walled multiwell plates (e.g., 96-well)

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed MOLM-13 cells into the wells of an opaque-walled 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 6 days).[9]

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Determine the EC50 value by plotting the luminescence signal against the inhibitor concentrations.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Selectivity profile of this compound.

References

- 1. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OUH - Protocols [ous-research.no]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. promega.com [promega.com]

- 9. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Eraser: A Technical Guide to GSK-LSD1 Dihydrochloride's Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of GSK-LSD1 Dihydrochloride (also known as GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). We delve into its core impact on histone methylation, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support researchers and professionals in drug development.

Core Mechanism of Action: Reversing Gene Silencing

This compound is a selective, orally bioavailable, and irreversible inhibitor of LSD1, a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation.[1] LSD1 primarily functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[1][2][3] By inhibiting LSD1, GSK-LSD1 prevents the removal of these methyl groups, leading to an accumulation of H3K4me1/2 at specific gene loci. This, in turn, promotes the expression of genes that are often silenced in various cancers, such as tumor suppressor genes.[4]

In certain cellular contexts, LSD1 can also demethylate H3K9me1/2, repressive histone marks, thereby acting as a transcriptional co-activator.[4] The overall effect of GSK-LSD1 is a shift in the epigenetic landscape, leading to changes in gene expression that can induce differentiation and inhibit the proliferation of cancer cells.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Cell Line/Assay Condition | Reference |

| IC50 | LSD1 Enzyme | 16 nM | Cell-free horseradish peroxidase (HRP) coupled assay | [6] |

| IC50 | LSD1 Enzyme | ~24 nM | Not specified | [1] |

| EC50 | Cell Growth | 137 ± 30 nM (average) | 20 Acute Myeloid Leukemia (AML) cell lines | [5] |

| EC50 | Gene Expression | < 5 nM (average) | Cancer cell lines | [6] |

| EC50 | CD11b Expression | 31 ± 1 nM | MOLM-13 (AML) | [5] |

| EC50 | CD86 Expression | 28 ± 6 nM | MOLM-13 (AML) | [5] |

Table 2: In Vivo Efficacy in Xenograft Models

| Cancer Type | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |

| Small Cell Lung Cancer (SCLC) | NCI-H526 | 1.5 mg/kg, p.o. daily for 25-35 days | 57% | [7] |

| Small Cell Lung Cancer (SCLC) | NCI-H1417 | 1.5 mg/kg, p.o. daily for 25-35 days | 83% | [7] |

| Small Cell Lung Cancer (SCLC) | NCI-H510 | 1.5 mg/kg, p.o. daily for 25-35 days | 38% (partial) | [7] |

| Small Cell Lung Cancer (SCLC) | NCI-H69 | 1.5 mg/kg, p.o. daily for 25-35 days | 49% (partial) | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on histone methylation and cellular processes.

LSD1 Enzyme Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of GSK-LSD1 against the LSD1 enzyme.

Methodology:

-

Assay Principle: The assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of a biotinylated H3K4me2 peptide substrate. This is a coupled-enzyme assay where horseradish peroxidase (HRP) uses the hydrogen peroxide to oxidize Amplex Red, producing the highly fluorescent resorufin.

-

Reagents:

-

LSD1 enzyme

-

Biotinylated H3K4me2 peptide substrate

-

This compound (or other inhibitors)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

-

Procedure: a. A dilution series of this compound is prepared in the assay buffer. b. LSD1 enzyme is added to the wells of a microplate containing the diluted inhibitor and incubated for a pre-determined time at room temperature to allow for binding. c. The enzymatic reaction is initiated by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red. d. The fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) is measured kinetically over time using a microplate reader.

-

Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative effects of GSK-LSD1 on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., AML or SCLC) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Treatment: After allowing the cells to adhere (for adherent cell lines), they are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 3 to 6 days).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as:

-

MTT Assay: Measures the metabolic activity of cells by the reduction of MTT to formazan.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting to a dose-response curve.

Western Blot Analysis of Histone Methylation

This protocol is used to determine the effect of GSK-LSD1 on the global levels of specific histone marks.

Methodology:

-

Cell Treatment and Lysis: a. Cells are treated with this compound or vehicle control for a specified time. b. Cells are harvested, and histones are extracted from the nuclei using an acid extraction method or a commercial kit.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Transfer: a. Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies specific for the histone marks of interest (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-Histone H3). c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: The intensity of the bands corresponding to the specific histone marks is quantified and normalized to the loading control to determine the relative changes in methylation levels upon treatment with GSK-LSD1.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of GSK-LSD1 in a mouse xenograft model.

Methodology:

-

Cell Implantation: a. Human cancer cells (e.g., SCLC or AML cell lines) are harvested and resuspended in a suitable medium, often mixed with Matrigel. b. The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Treatment Initiation: a. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). b. Mice are randomized into treatment and control groups. c. this compound is formulated in an appropriate vehicle and administered to the treatment group (e.g., by oral gavage) at a specified dose and schedule. The control group receives the vehicle alone.

-

Monitoring: a. Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2). b. The body weight and general health of the mice are also monitored.

-

Endpoint and Analysis: a. The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. b. Tumors are excised and weighed. c. The tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume or weight in the treated group compared to the control group. d. Tumor tissue can be further analyzed for pharmacodynamic markers (e.g., histone methylation levels) by western blot or immunohistochemistry.

Conclusion

This compound is a potent and specific inhibitor of LSD1 that effectively modulates histone methylation, leading to the re-expression of silenced genes and subsequent anti-tumor effects. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this promising epigenetic modulator in oncology. The provided diagrams visually summarize the key mechanisms and workflows, facilitating a deeper understanding of the scientific principles and experimental designs involved in the study of GSK-LSD1.

References

- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Role of GSK-LSD1 Dihydrochloride in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK-LSD1 dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the molecule's mechanism of action, its impact on gene expression, and provides comprehensive experimental protocols and data for researchers in drug development and molecular biology.

Core Mechanism of Action

This compound, also known as GSK2879552, is a mechanism-based inactivator of LSD1 (KDM1A), a flavin adenine dinucleotide (FAD)-dependent histone demethylase.[1] LSD1 primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[2] By inhibiting LSD1, GSK-LSD1 leads to an accumulation of H3K4me1/2 at target gene promoters and enhancers, resulting in a global increase in H3K4 methylation and subsequent alterations in gene expression.[3] This inhibition ultimately derepresses the transcription of various genes, including many tumor suppressor genes.[1]

The inhibitory action of GSK-LSD1 is highly selective, showing over 1000-fold selectivity against other FAD-utilizing enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[4] This specificity makes it a valuable tool for studying the precise roles of LSD1 in cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound across various experimental settings.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC₅₀ | 16 nM | Cell-free LSD1 assay | [4] |

| Selectivity | >1000-fold | Over LSD2, MAO-A, MAO-B | [4] |

| EC₅₀ | <5 nM (average) | Cancer cell lines (gene expression changes) | [5] |

| EC₅₀ | <5 nM (average) | Cancer cell lines (growth inhibition) | [5] |

Table 2: Effects of GSK-LSD1 on Gene Expression and Cell Growth

| Cell Line | Treatment | Outcome | Quantitative Data | Reference |

| Epidermal Progenitors | 2 µM GSK-LSD1 for 48h | Upregulation of epidermal differentiation genes | 863 genes upregulated, 350 genes downregulated | [6] |

| MKL-1 (Merkel Cell Carcinoma) | 0.1 µM GSK-LSD1 for 3 days | Regulation of neuronal differentiation pathways | - | [7] |

| HSC-3 and CAL-27 (Oral Squamous Cell Carcinoma) | GSK-LSD1 | Inhibition of clonogenic survival | >70% inhibition | |

| Small Cell Lung Carcinoma (SCLC) and Acute Myeloid Leukemia (AML) lines | 0-10,000 nM GSK2879552 for 6 days | Inhibition of cell proliferation | - | [8] |

| Resistant Hepatocellular Carcinoma (PLC/PRF/5 and Huh7) | 1-2 µM GSK2879552 for 24h | Reduced mRNA of stem cell markers, elevated differentiation markers | - | [8] |

Signaling Pathways Modulated by GSK-LSD1

GSK-LSD1-mediated inhibition of LSD1 impacts several critical signaling pathways involved in cell proliferation, differentiation, and survival.

LSD1's Role in Gene Repression

The primary mechanism of GSK-LSD1 involves the reactivation of gene expression through the inhibition of LSD1's demethylase activity. LSD1 is often part of transcriptional co-repressor complexes, such as the CoREST complex. By removing activating histone marks (H3K4me1/2), LSD1 silences target genes. GSK-LSD1 irreversibly binds to the FAD cofactor of LSD1, preventing this demethylation and leading to gene activation.

Interaction with the Wnt/β-Catenin Signaling Pathway

The interplay between LSD1 and the Wnt/β-catenin pathway is complex and appears to be context-dependent. In some cellular contexts, such as brown adipocyte differentiation, LSD1 acts to repress Wnt signaling.[9][10] Inhibition of LSD1 with GSK-LSD1 can therefore lead to the activation of Wnt/β-catenin signaling.[11] Conversely, in other cancer models, GSK2879552 has been shown to downregulate β-catenin signaling.[8] In muscle stem cells, LSD1 has been shown to demethylate and stabilize nuclear β-catenin, thereby promoting its transcriptional activity.[12]

Regulation of the p53 Tumor Suppressor Pathway

LSD1 can directly interact with and demethylate the tumor suppressor protein p53 at lysine 370 (K370).[13][14] Demethylation of p53 by LSD1 represses its transcriptional activity and pro-apoptotic functions.[13] Consequently, inhibition of LSD1 with GSK-LSD1 can lead to an increase in p53 methylation, enhancing its ability to activate target genes and induce apoptosis.[15]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Western Blotting for Histone Methylation

This protocol is for assessing changes in histone H3K4 methylation upon treatment with GSK-LSD1.

a. Cell Lysis and Protein Extraction:

-

Treat cells with the desired concentration of GSK-LSD1 (e.g., 1 µM) or DMSO as a control for the specified duration (e.g., 24-48 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

-

Load 10-25 µg of total protein per lane on an SDS-PAGE gel.[16]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.[16]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

c. Antibody Incubation and Detection:

-

Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.[16]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again as in step 2.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the steps to identify the genomic regions where LSD1 binding is altered by GSK-LSD1 treatment.

a. Cell Treatment and Cross-linking:

-

Treat cells with GSK-LSD1 (e.g., 2 µM) or DMSO for 48 hours.[6]

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[17]

-

Quench the cross-linking reaction with glycine.

b. Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

c. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin with an anti-LSD1 antibody or an IgG control overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

d. DNA Purification and Sequencing:

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Purify the DNA using a spin column kit.

-

Prepare the DNA library for sequencing according to the sequencer manufacturer's protocol.

-

Perform high-throughput sequencing.

e. Data Analysis:

-

Align sequenced reads to the reference genome.

-

Perform peak calling to identify regions of LSD1 enrichment.

-

Compare peaks between GSK-LSD1-treated and control samples to identify differential binding sites.

RNA-sequencing (RNA-seq) for Gene Expression Profiling

This protocol is used to analyze global changes in gene expression following GSK-LSD1 treatment.

a. Cell Treatment and RNA Extraction:

-

Treat cells with GSK-LSD1 (e.g., 2 µM) or DMSO for 48 hours.[6]

-

Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).[6]

-

Assess RNA quality and quantity.

b. Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA and synthesize cDNA.

-

Ligate sequencing adapters to the cDNA fragments.

-

Perform PCR amplification to create the final library.

-

Sequence the library on a high-throughput sequencing platform.

c. Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon GSK-LSD1 treatment.

-

Conduct gene ontology (GO) and pathway analysis to understand the biological functions of the differentially expressed genes.

Conclusion

This compound is a powerful and specific chemical probe for elucidating the role of LSD1 in gene regulation. Its ability to irreversibly inhibit LSD1 leads to significant changes in histone methylation and the expression of genes involved in key cellular processes such as differentiation, proliferation, and apoptosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize GSK-LSD1 in their studies of epigenetic regulation and its implications in health and disease.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Histone Demethylase LSD1 Promotes Adipocyte Differentiation through Repressing Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. p53 is regulated by the lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. JCI Insight - LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function [insight.jci.org]

- 16. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]

- 17. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK-LSD1 Dihydrochloride in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, is a validated therapeutic target in various cancers due to its role in oncogenesis. GSK-LSD1 Dihydrochloride, along with the structurally similar compound GSK2879552, are potent, selective, and irreversible inhibitors of LSD1. These compounds have become invaluable tools in cancer research, particularly in the study of Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). This guide provides a comprehensive overview of the mechanism of action, quantitative data on their activity, detailed experimental protocols, and insights into the signaling pathways they modulate.

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), and H3 at lysine 9 (H3K9me1/2).[1] By altering these histone marks, LSD1 plays a critical role in the regulation of gene expression. Its overexpression is a common feature in numerous cancers, where it contributes to the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.[1][2]

This compound and the related compound GSK2879552 are mechanism-based, irreversible inhibitors of LSD1.[3] They form a covalent bond with the FAD cofactor essential for LSD1's enzymatic activity.[4] This guide will detail their application in cancer research, providing the necessary technical information for their effective use in a laboratory setting. While GSK-LSD1 and GSK2879552 are distinct chemical entities, they are often used to investigate the same biological question due to their shared mechanism of action.

Mechanism of Action

The primary anti-cancer effect of this compound is the induction of cellular differentiation.[3][5] By irreversibly inhibiting LSD1, it leads to an accumulation of H3K4me1/2 at the promoter and enhancer regions of target genes. This, in turn, leads to the reactivation of silenced genes, including those involved in tumor suppression and cellular differentiation.[6][7]

In the context of Acute Myeloid Leukemia (AML), this translates to the upregulation of myeloid differentiation markers, such as CD11b and CD86, which drives leukemic blasts towards a more mature, less proliferative state.[3][5] In Small Cell Lung Cancer (SCLC), a malignancy defined by its neuroendocrine characteristics, GSK-LSD1 can alter the expression of neuroendocrine-specific genes, thereby promoting a more differentiated and less aggressive phenotype.[8]

Quantitative Data on In Vitro Potency

The following tables provide a summary of the reported in vitro activity of GSK-LSD1 and GSK2879552 across various cancer cell lines and enzymatic assays.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 | 16 nM | Cell-free LSD1 enzymatic assay | [9][10][11] |

| EC50 | < 5 nM | Cancer cell line growth inhibition | [1][2][10] |

| EC50 | < 5 nM | Gene expression changes in cancer cells | [1][2][10] |

Table 2: In Vitro Potency of GSK2879552

| Parameter | Value | Cell Line(s) | Reference |

| Average EC50 (Cell Growth) | 137 ± 30 nM | 20 AML cell lines | [3] |

| EC50 Range (Anti-proliferative) | 2-240 nM | AML cell lines | [12] |

| EC50 (CD86 Expression) | 23 ± 4 nM | THP-1 (AML) | [3] |

| EC50 (CD86 Expression) | 44 ± 4 nM | MOLM-13 (AML) | [3] |

| Average EC50 (CD11b Gene Expression) | 31 ± 1 nM | AML cell lines | [3] |

| Average EC50 (CD86 Gene Expression) | 28 ± 6 nM | AML cell lines | [3] |

| Median EC50 (Proliferation) | 26 nM | AML cell lines | [13] |

Key Experimental Protocols

This section details the methodologies for essential in vitro and in vivo assays to characterize the effects of this compound.

Cell Proliferation Assay (CellTiter-Glo®)

This luminescent cell viability assay is a robust method for assessing the anti-proliferative effects of GSK-LSD1.[8][14][15]

Materials:

-

Opaque-walled 96-well or 384-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells at a pre-determined optimal density in opaque-walled plates. Include wells with medium alone for background measurement. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of GSK-LSD1 in culture medium from a DMSO stock. Add to the cells and incubate for the desired duration (e.g., 6 days).

-

Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and then incubate for 10 minutes at room temperature to stabilize the signal.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Analysis: After subtracting background, normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the EC50.

Flow Cytometry for Myeloid Differentiation Markers

This protocol is used to quantify the induction of differentiation in AML cells.[3][16]

Materials:

-

AML cell lines (e.g., THP-1, MOLM-13)

-

Fluorochrome-conjugated antibodies for CD11b and CD86, and corresponding isotype controls

-

FACS buffer (PBS with 2% FBS)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture AML cells with varying concentrations of GSK-LSD1 or vehicle for 1-3 days.

-

Staining: Harvest cells, wash with FACS buffer, and stain with a viability dye. Subsequently, stain with CD11b, CD86, and isotype control antibodies.

-

Acquisition: Analyze the stained cells using a flow cytometer, ensuring a sufficient number of events are collected for statistical analysis.

-

Analysis: Gate on live, single cells and quantify the percentage of CD11b and CD86 positive cells, as well as the mean fluorescence intensity (MFI).

Western Blotting for H3K4me2

This method is used to confirm the on-target effect of GSK-LSD1 by measuring the levels of H3K4me2.[5][17][18]

Materials:

-

Cell lysates from treated and untreated cells

-

Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

ECL detection reagents and imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells and determine protein concentration.

-

Electrophoresis and Transfer: Separate proteins on a high-percentage polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane, then probe with the primary antibody against H3K4me2. After washing, probe with the secondary antibody.

-

Detection: Visualize the bands using an ECL substrate.

-

Normalization: Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

In Vivo Xenograft Models

Animal models are crucial for evaluating the in vivo efficacy of GSK-LSD1.[19][20][21]

AML Xenograft Model:

-

Implantation: Inject an AML cell line (e.g., MV4-11) intravenously into immunodeficient mice (e.g., NSG).

-

Treatment: Once engraftment is confirmed, begin oral administration of GSK2879552 or vehicle.

-

Monitoring: Monitor disease progression by assessing the percentage of human CD45+ cells in peripheral blood. Track animal weight and overall health.

SCLC Xenograft Model:

-

Implantation: Subcutaneously implant an SCLC cell line (e.g., NCI-H526) mixed with Matrigel into the flank of immunodeficient mice.

-

Treatment: Once tumors are established, initiate oral treatment with GSK2879552 or vehicle.

-

Monitoring: Measure tumor volume with calipers regularly. Monitor animal well-being.

-

Endpoint Analysis: Harvest tumors for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways Modulated by GSK-LSD1

AML and the All-Trans Retinoic Acid (ATRA) Pathway

GSK-LSD1 inhibition can sensitize AML cells to the differentiating effects of ATRA. LSD1 is often part of co-repressor complexes that silence ATRA target genes. By inhibiting LSD1, these genes are derepressed, allowing ATRA to more effectively induce myeloid differentiation.

SCLC and Neuroendocrine Signaling

In SCLC, LSD1 helps maintain the neuroendocrine state. Inhibition of LSD1 can disrupt this program, leading to a less aggressive phenotype.

Oral Squamous Cell Carcinoma and EGF Signaling

Research has shown that in oral squamous cell carcinoma (OSCC), GSK-LSD1 can attenuate the EGF signaling pathway, a critical driver of proliferation and metastasis in this cancer type.[20][22]

Conclusion and Future Directions

This compound and GSK2879552 are indispensable chemical probes for elucidating the role of LSD1 in cancer. Their ability to induce differentiation has been a cornerstone of preclinical studies in hematological malignancies and solid tumors. While the clinical development of GSK2879552 has encountered challenges, the knowledge gained from its study continues to fuel the development of novel epigenetic therapies.[23] The detailed protocols and data presented herein provide a solid foundation for researchers to further explore the therapeutic potential of LSD1 inhibition in oncology.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 9. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]

- 10. selleckchem.com [selleckchem.com]

- 11. GSK LSD 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]

- 12. caymanchem.com [caymanchem.com]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. promega.com [promega.com]

- 15. ch.promega.com [ch.promega.com]

- 16. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. OUH - Protocols [ous-research.no]

- 23. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-LSD1 Dihydrochloride and its impact on cell differentiation

An In-depth Technical Guide on GSK-LSD1 Dihydrochloride and its Impact on Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-Specific Demethylase 1 (LSD1), a histone-modifying enzyme, is a critical regulator of gene expression, primarily through the demethylation of histone H3 on lysine 4 (H3K4).[1] Its overexpression is implicated in various cancers, including acute myeloid leukemia (AML), where it contributes to a block in cell differentiation.[2][3] this compound (also known as GSK2879552) is a potent, selective, and irreversible inhibitor of LSD1.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of GSK-LSD1, its impact on cell differentiation with a focus on hematopoietic cells, and detailed experimental protocols for studying its effects.

Core Mechanism of Action of GSK-LSD1

LSD1 functions as a transcriptional co-repressor by removing mono- and di-methyl groups from H3K4, a histone mark associated with active gene transcription.[4][5] This enzymatic activity is often carried out within larger protein complexes, such as the CoREST complex, which are recruited to specific gene promoters by transcription factors like GFI1 (Growth Factor Independence 1).[4][6] In hematopoietic progenitor cells, the LSD1/GFI1 complex represses genes that are crucial for myeloid differentiation, thereby maintaining the cells in an undifferentiated state.[1][3]

GSK-LSD1 is a tranylcypromine-based irreversible inhibitor that covalently binds to the FAD cofactor of LSD1, rendering the enzyme inactive.[2] By inhibiting LSD1, GSK-LSD1 prevents the demethylation of H3K4 at target gene promoters. This leads to an accumulation of H3K4me1 and H3K4me2, which are permissive marks for transcription.[4] The resulting open chromatin state allows for the expression of differentiation-associated genes, ultimately pushing the cancer cells towards maturation and reducing their proliferative capacity.[3][6]

Impact on Acute Myeloid Leukemia (AML) Cell Differentiation

GSK-LSD1 demonstrates significant anti-leukemic activity by inducing differentiation and inhibiting proliferation in AML cell lines and primary patient samples.[1] The primary effect is cytostatic, causing a slowdown in cell division rather than direct cell death.[1] This is characterized by an increase in cells in the G1 phase of the cell cycle and a corresponding decrease in the S phase.[1]

Induction of Myeloid Differentiation Markers

Treatment of AML cells with GSK-LSD1 leads to a dose-dependent increase in the expression of cell surface markers associated with a mature myeloid phenotype, such as CD11b (ITGAM) and CD86.[1][4] This indicates that the leukemic blasts are being pushed towards differentiation.[3]

Anti-Proliferative Effects

GSK-LSD1 effectively inhibits the growth of a wide range of AML cell lines.[1][4] The potency of this effect, measured as the half-maximal effective concentration (EC50), is typically in the nanomolar range.[1]

Combination Therapy with All-Trans Retinoic Acid (ATRA)

The therapeutic potential of GSK-LSD1 is significantly enhanced when used in combination with all-trans retinoic acid (ATRA).[1] ATRA is a standard differentiation agent for acute promyelocytic leukemia (APL), a subtype of AML.[1] In non-APL AML, the combination of GSK-LSD1 and ATRA results in synergistic effects on cell proliferation, induction of differentiation markers, and cytotoxicity.[1] This combination has been shown to have more robust anti-leukemic activity than either agent alone.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of GSK-LSD1 (GSK2879552) on various AML cell lines.

Table 1: Anti-Proliferative Activity of GSK-LSD1 in AML Cell Lines

| Cell Line | EC50 (nM) after 10 days | Maximum Inhibition (%) | Reference |

|---|---|---|---|

| Average (20 lines) | 137 ± 30 | 62 ± 5% | [1] |

| Average (19 of 25 lines) | 38 | Not Specified |[4] |

Table 2: Effect of GSK-LSD1 on Differentiation Marker Expression

| Cell Line | Marker | EC50 (nM) after 1 day | Observation | Reference |

|---|---|---|---|---|

| SKM-1 | CD86 | 13 | Dose-dependent increase | [4] |

| SKM-1 | CD11b | 7 | Dose-dependent increase | [4] |

| MOLM-13 | ITGAM (CD11b) gene | Not Specified | Dose-dependent increase | [1] |

| MOLM-13 | CD86 gene | Not Specified | Dose-dependent increase |[1] |

Table 3: Synergistic Effects of GSK-LSD1 with ATRA

| Cell Line | Condition | IC50 (GSK-LSD1) | Reference |

|---|---|---|---|

| MOLM-13 | GSK-LSD1 alone | ~100 nM | [1] |

| MOLM-13 | + 100 nM ATRA | ~10 nM | [1] |

| OCI-AML3 | GSK-LSD1 alone | >1000 nM | [1] |

| OCI-AML3 | + 100 nM ATRA | ~100 nM |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of GSK-LSD1 on cell differentiation.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Plating: Seed AML cells (e.g., MOLM-13, OCI-AML3) in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a titration of GSK-LSD1 (e.g., 0.1 nM to 10 µM) with or without a fixed concentration of ATRA (e.g., 100 nM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 4 to 10 days, under standard cell culture conditions (37°C, 5% CO2).[1]

-

Lysis and Signal Detection: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to calculate EC50/IC50 values.[1]

Differentiation Marker Analysis (Flow Cytometry)

This method is used to quantify the expression of cell surface proteins like CD11b and CD86.

-

Cell Treatment: Culture AML cells with GSK-LSD1 at various concentrations (e.g., up to 1000 nM) for 1 to 3 days.[1][7]

-

Cell Harvesting and Staining: Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Stain the cells with fluorescently-conjugated antibodies specific for differentiation markers (e.g., PE-CD11b, FITC-CD86) and a viability dye (e.g., 7-AAD) to exclude dead cells.[1] Use isotype controls to determine background fluorescence.[1]

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the live cell population (7-AAD negative) and quantify the percentage of cells positive for each differentiation marker relative to the isotype control.[1]

Morphological Assessment of Differentiation

Changes in cell morphology consistent with differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, chromatin condensation) can be observed by microscopy.

-

Cell Preparation: Treat cells as described above for 3-6 days.[7]

-

Cytospin and Staining: Prepare cytospins of the cell suspension onto glass slides.

-

Staining: Stain the slides with May-Grunwald and Giemsa solutions.[1]

-

Microscopy: Examine the slides under a light microscope to assess cellular morphology.

Logical Framework of GSK-LSD1's Cellular Impact

The cellular consequences of GSK-LSD1 treatment follow a logical cascade of events, beginning with target engagement and culminating in altered cell fate.

Conclusion

This compound is a potent epigenetic modulator that effectively induces cell differentiation in cancer models, particularly in acute myeloid leukemia. Its ability to reverse the differentiation block maintained by LSD1 makes it a promising therapeutic agent. The synergistic activity observed with ATRA highlights a powerful combination strategy that enhances anti-leukemic effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of LSD1 inhibition in oncology and other differentiation-related disorders. While preclinical studies are promising, clinical trials have shown that while GSK2879552 can induce differentiation markers, significant clinical responses in relapsed/refractory AML were not observed, and treatment was associated with toxicities like thrombocytopenia.[8] Further research is needed to optimize its clinical application.

References

- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. haematologica.org [haematologica.org]

- 8. tandfonline.com [tandfonline.com]

Probing the Enzymatic Activity of GSK-LSD1 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymatic activity of GSK-LSD1 Dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document outlines the core biochemical properties of the inhibitor, detailed experimental protocols for its characterization, and its impact on key cellular signaling pathways.

Core Efficacy and Selectivity of this compound

This compound is a mechanism-based inactivator of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme crucial for epigenetic regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Inhibition of LSD1 by GSK-LSD1 leads to changes in gene expression and can arrest the proliferation of cancer cell lines.[3][4]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified through various biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Value | Enzyme/Cell Line | Assay Type | Reference |

| IC50 | 16 nM | Recombinant Human LSD1 | Cell-free enzymatic assay | [3][4][5][6][7][8][9][10][11] |

| Selectivity | >1000-fold | LSD2, MAO-A, MAO-B | Cell-free enzymatic assays | [3][4][5][12] |

| Cellular EC50 | <5 nM (average) | Various cancer cell lines | Cell proliferation/growth inhibition assay | [4][5][7] |

| Cellular EC50 | <5 nM (average) | Various cancer cell lines | Gene expression changes | [4][5][7] |

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize the enzymatic inhibition by this compound are provided below.

Horseradish Peroxidase (HRP)-Coupled Enzymatic Assay

This assay quantitatively measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.[13][14]